![molecular formula C14H23N7O2 B5663926 1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)
1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
"1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" is a complex organic compound. It belongs to a class of compounds characterized by the presence of triazaspiro structures, which are notable for their unique molecular frameworks and potential for varied chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" often involves multi-step chemical reactions. For instance, the synthesis of related compounds like 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane requires careful orchestration of molecular building blocks under controlled conditions (Zhu, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques like X-ray crystallography. For example, the crystal structure of a similar compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, has been determined to belong to the triclinic space group (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, depending on the functional groups present. For instance, the 1,4,7,10-tetraazacyclododecane (cyclen), a related compound, is synthesized using bis-imidazoline and 1,2-dibromoethane, showcasing the versatility in chemical reactions (Athey & Kiefer, 2002).
properties
IUPAC Name |
1,10-dimethyl-4-[2-(tetrazol-2-yl)acetyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7O2/c1-18-6-5-14(4-3-12(18)22)10-20(8-7-19(14)2)13(23)9-21-16-11-15-17-21/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXBYZLLECNLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CN3N=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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